
2-cyano-N-(2-furylmethyl)-2-(4-methylcyclohexylidene)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-(2-furylmethyl)-2-(4-methylcyclohexylidene)acetamide is a chemical compound that has gained attention in scientific research for its potential use as a therapeutic agent. This compound has exhibited promising results in various studies, making it a subject of interest in the field of medicine and pharmacology.
Mécanisme D'action
The mechanism of action of 2-cyano-N-(2-furylmethyl)-2-(4-methylcyclohexylidene)acetamide involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and immune response. This compound also interacts with the opioid receptors, leading to its analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-cyano-N-(2-furylmethyl)-2-(4-methylcyclohexylidene)acetamide has a low toxicity profile and does not have any significant adverse effects on vital organs. This compound has also been found to have antioxidant properties, which can help protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-cyano-N-(2-furylmethyl)-2-(4-methylcyclohexylidene)acetamide in lab experiments include its potent anti-inflammatory and analgesic effects, low toxicity profile, and ease of synthesis. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
1. Investigating the potential use of 2-cyano-N-(2-furylmethyl)-2-(4-methylcyclohexylidene)acetamide in the treatment of autoimmune and inflammatory diseases.
2. Studying the pharmacokinetics and pharmacodynamics of this compound to optimize its therapeutic potential.
3. Developing novel analogs of 2-cyano-N-(2-furylmethyl)-2-(4-methylcyclohexylidene)acetamide with improved efficacy and reduced toxicity.
4. Exploring the use of this compound in combination with other drugs to enhance its therapeutic effects.
5. Investigating the potential use of this compound in the treatment of cancer and other diseases characterized by inflammation.
Méthodes De Synthèse
The synthesis of 2-cyano-N-(2-furylmethyl)-2-(4-methylcyclohexylidene)acetamide involves the reaction of 2-furylacetonitrile with 4-methylcyclohexanone in the presence of a base catalyst. The resulting product is then treated with acetic anhydride to form the final compound.
Applications De Recherche Scientifique
2-cyano-N-(2-furylmethyl)-2-(4-methylcyclohexylidene)acetamide has been studied for its potential use as an anti-inflammatory and analgesic agent. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models.
Propriétés
IUPAC Name |
2-cyano-N-(furan-2-ylmethyl)-2-(4-methylcyclohexylidene)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-11-4-6-12(7-5-11)14(9-16)15(18)17-10-13-3-2-8-19-13/h2-3,8,11H,4-7,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVJGZVKEBRGIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=C(C#N)C(=O)NCC2=CC=CO2)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601172733 |
Source


|
| Record name | 2-Cyano-N-(2-furanylmethyl)-2-(4-methylcyclohexylidene)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601172733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
588678-84-6 |
Source


|
| Record name | 2-Cyano-N-(2-furanylmethyl)-2-(4-methylcyclohexylidene)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601172733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

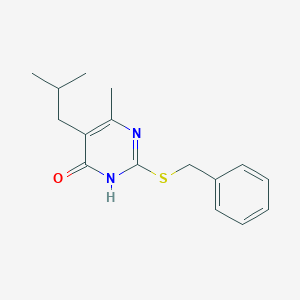
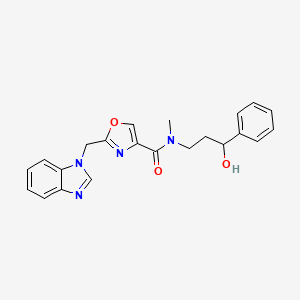
![7-(3-pyridinylmethyl)-2-(3,3,3-trifluoropropanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6040256.png)
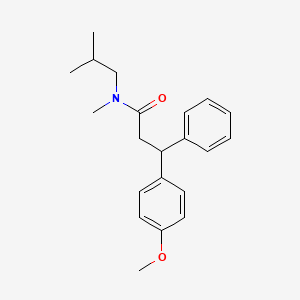
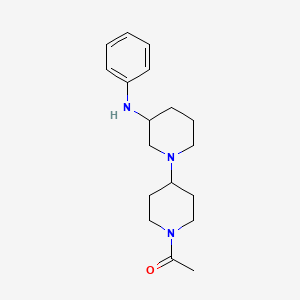
![3-ethyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-4-methyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6040294.png)
![2-ethyl-4-methyl-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-1,3-oxazole-5-carboxamide](/img/structure/B6040299.png)
![2,3-dimethoxy-N-({1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6040304.png)

![1-(3-{[3-(4-hydroxyphenyl)-1-methylpropyl]amino}propyl)-2-pyrrolidinone](/img/structure/B6040315.png)
![ethyl 3-[(3,4-difluorophenyl)amino]-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6040319.png)
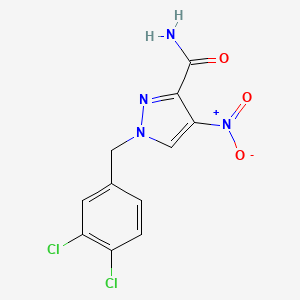

![N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-chlorobenzamide](/img/structure/B6040338.png)